Isopsoralenoside

Biotransformation Metabolism Gut Microbiota

Isopsoralenoside (905954-18-9) is the benzofuran glycoside precursor to isopsoralen, undergoing rapid biotransformation by intestinal microflora. This pathway distinguishes it from psoralenoside (which yields psoralen) and its aglycone. For gut flora activation studies, glycosylated prodrug pharmacokinetics, or as a reference standard for P. corylifolia extract batch reproducibility, this specific glycoside is essential. Low systemic exposure after oral dosing enables disposition studies in complex botanical matrices. Do not substitute with structural analogs—their metabolic fates and biological outcomes differ.

Molecular Formula C17H18O9
Molecular Weight 366.3 g/mol
Cat. No. B1249187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopsoralenoside
Synonymsisopsoralenoside
Molecular FormulaC17H18O9
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1
InChIKeyCAMYXILYLXYDFE-MIVOEOINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopsoralenoside Chemical Profile and Procurement-Relevant Identity for Research Applications


Isopsoralenoside (CAS: 905954-18-9) is a benzofuran glycoside naturally occurring in the fruits of *Psoralea corylifolia* L. [1]. Its molecular formula is C₁₇H₁₈O₉ with a molecular weight of 366.32 g/mol [2]. Structurally, it is a glycosylated precursor to the furocoumarin isopsoralen, to which it undergoes rapid biotransformation by intestinal microflora via de-glucosylation [3]. This metabolic liability is its defining pharmacological characteristic, distinguishing it from its aglycone counterpart and from the structurally related glycoside psoralenoside [4].

Why Isopsoralenoside Cannot Be Substituted with Psoralenoside or Its Aglycone in Critical Research


Procurement decisions must account for the fact that isopsoralenoside is not functionally equivalent to its structural analogs. While psoralenoside, psoralen, and isopsoralen share a common botanical origin and overlapping bioactivity profiles [1], their in vivo fates diverge significantly. Isopsoralenoside is specifically metabolized by the intestinal flora into isopsoralen, whereas psoralenoside yields psoralen [2]. This metabolic specificity dictates that the observed biological outcome—whether in estrogenic assays, osteoblast proliferation studies, or hepatotoxicity evaluations—is a function of the parent glycoside's biotransformation pathway and the subsequent pharmacokinetics of its distinct aglycone metabolite [3]. The evidence below quantifies these critical differences that preclude simple interchangeability.

Quantitative Differentiation of Isopsoralenoside: Head-to-Head Data vs. Psoralenoside, Psoralen, and Isopsoralen


Divergent Biotransformation: Isopsoralenoside Yields Isopsoralen, Not Psoralen

In a direct comparative in vitro study using human intestinal bacteria flora, the biotransformation pathway of isopsoralenoside is distinct from that of its isomer psoralenoside. Isopsoralenoside (IPO) is metabolized to isopsoralen (IP) and a minor amount of 5,6-furano-hydrocoumaric acid, whereas psoralenoside (PO) is metabolized to psoralen (P) and 6,7-furano-hydrocoumaric acid [1]. This specificity demonstrates that the two glycosides are not interchangeable prodrugs.

Biotransformation Metabolism Gut Microbiota

In Vivo Exposure: Isopsoralenoside and Psoralenoside Exhibit Comparable but Low Systemic Bioavailability

Following a single oral dose of *Psoraleae Fructus* extract in rats, the systemic exposure of isopsoralenoside (IPO) and psoralenoside (PO) is similarly low when compared to their aglycone metabolites. The AUC₍₀₋∞₎ for IPO and PO are within the same range (7,360-45,501 ng·h/mL) after 7 days, which is significantly lower than the exposure of psoralen and isopsoralen [1]. This confirms that both glycosides serve primarily as metabolic precursors.

Pharmacokinetics AUC Bioavailability

Content Variation: Isopsoralenoside and Psoralenoside Abundance Fluctuates with Processing, Impacting Extract Reproducibility

The content of isopsoralenoside in *Psoralea corylifolia* is not fixed but varies with processing methods. In a comparative study of processed products, the content of isopsoralenoside and psoralenoside in water extracts decreased after processing, while the lipophilic aglycones (psoralen, isopsoralen) increased in ethanol precipitates [1]. This inverse relationship means that the choice of raw material and extraction protocol directly dictates the isopsoralenoside yield.

Quality Control Phytochemistry Content Determination

Total Synthesis Feasibility: Isopsoralenoside Can Be Produced Chemically with a Verified Yield

While often isolated from natural sources, isopsoralenoside is accessible via a validated total synthesis route. The first reported total synthesis achieved a 17% overall yield over 7 steps, employing glycosylation and UV-light-promoted irradiation as key transformations [1]. This chemical route provides a defined, reproducible source of the compound.

Total Synthesis Chemical Production Yield

Optimized Application Scenarios for Isopsoralenoside Based on Validated Evidence


Investigating Prodrug-to-Drug Conversion in Gut Microbiota Research

Given its specific biotransformation to isopsoralen by human intestinal bacteria [1], isopsoralenoside is the appropriate compound for studies focused on the role of gut flora in activating benzofuran glycosides. It is not interchangeable with psoralenoside, which yields a different aglycone metabolite.

Estrogenic or Osteogenic Activity Studies Requiring an Intact Glycoside Control

While both the glycoside and its aglycone exhibit estrogen-like and osteoblast-proliferation-accelerating activities, the glycoside itself has distinct physicochemical properties [2]. In experimental designs requiring a negative control for aglycone-specific effects or to study the impact of glycosylation on cellular uptake, pure isopsoralenoside is essential.

Standardization and Quality Control of Psoraleae Fructus Preparations

As a major, naturally occurring benzofuran glycoside whose content fluctuates dramatically with processing [3], isopsoralenoside serves as a critical reference standard for quantifying the chemical consistency of *P. corylifolia* extracts and ensuring batch-to-batch reproducibility in manufacturing.

Pharmacokinetic Studies Focusing on Prodrug Bioavailability

The low systemic exposure of isopsoralenoside after oral administration [4] makes it a useful tool for investigating the pharmacokinetics of glycosylated prodrugs and for comparing the disposition of a compound to its aglycone when administered as part of a complex botanical matrix.

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